4-Amino-N'-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-Amino-N’-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes an oxadiazole ring, a nitrophenyl group, and a dimethylamino group
Preparation Methods
The synthesis of 4-Amino-N’-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves multiple steps. One common method involves the reaction of 4-(dimethylamino)-3-nitrobenzaldehyde with carbohydrazide in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours. The resulting product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-N’-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 4-Amino-N’-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives .
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each compound unique in its applications and properties.
Properties
Molecular Formula |
C12H13N7O4 |
---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
4-amino-N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C12H13N7O4/c1-18(2)8-4-3-7(5-9(8)19(21)22)6-14-15-12(20)10-11(13)17-23-16-10/h3-6H,1-2H3,(H2,13,17)(H,15,20)/b14-6+ |
InChI Key |
INEJJUWTHLKUCX-MKMNVTDBSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)C2=NON=C2N)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)C2=NON=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
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